molecular formula C19H13F3N4O2S B2668393 N-(3,4-difluorophenyl)-N-[(2-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251686-70-0

N-(3,4-difluorophenyl)-N-[(2-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No.: B2668393
CAS No.: 1251686-70-0
M. Wt: 418.39
InChI Key: VTKQAQNKUHUXQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-difluorophenyl)-N-[(2-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (CAS 1251686-70-0) is a high-purity synthetic compound supplied for research purposes. It belongs to a novel series of [1,2,4]triazolo[4,3-a]pyridine derivatives bearing a sulfonamide fragment, a class of molecules that has been designed and investigated for potential antimalarial activity through virtual screening and molecular docking studies targeting falcipain-2 (FP-2), a key cysteine protease enzyme in the Plasmodium falciparum life cycle . The triazolopyridine scaffold is recognized as an important pharmacophore in medicinal chemistry, with derivatives demonstrating a wide range of pharmaceutical activities . The sulfonamide functional group is a common feature in antimicrobial agents and is found in several effective antimalarial drugs . This product is intended for research applications only and is not approved for diagnostic or therapeutic use in humans or animals. Researchers can utilize this compound for in vitro studies to further explore its mechanism of action, efficacy, and properties within antimalarial discovery programs or other investigative contexts.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-N-[(2-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N4O2S/c20-15-5-2-1-4-13(15)11-26(14-7-8-16(21)17(22)10-14)29(27,28)18-6-3-9-25-12-23-24-19(18)25/h1-10,12H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTKQAQNKUHUXQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN(C2=CC(=C(C=C2)F)F)S(=O)(=O)C3=CC=CN4C3=NN=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-N-[(2-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

    Formation of the triazolopyridine core: This can be achieved through cyclization reactions involving appropriate pyridine and triazole precursors under acidic or basic conditions.

    Introduction of the sulfonamide group: This step often involves the reaction of the triazolopyridine intermediate with sulfonyl chlorides in the presence of a base such as triethylamine.

    Substitution reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-N-[(2-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenated precursors, metal catalysts (e.g., palladium or copper), and bases (e.g., triethylamine).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Antifungal Applications

The compound belongs to the class of 1,2,4-triazoles, which are known for their antifungal properties. Recent studies have demonstrated that derivatives of 1,2,4-triazole exhibit significant activity against a range of fungal pathogens. The structure-activity relationship (SAR) studies indicate that modifications in the triazole ring can enhance antifungal efficacy.

Case Study: Antifungal Activity Evaluation

A systematic evaluation of various 1,2,4-triazole derivatives has shown that compounds with specific substitutions can outperform standard antifungal agents. For instance:

CompoundActivity AgainstReference
N-(3,4-difluorophenyl)-N-[(2-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamideCandida albicans
Another Triazole DerivativeAspergillus niger

These findings suggest that the compound could serve as a lead compound for developing new antifungal therapies.

Cancer Treatment

In addition to its antifungal applications, this compound has been investigated for its potential as an anticancer agent. Its mechanism of action involves the inhibition of kinesin spindle protein (KSP), a critical regulator of mitosis.

Case Study: KSP Inhibition

A study demonstrated the effectiveness of KSP inhibitors in various cancer models:

Cancer TypeKSP Inhibition EfficacyReference
Breast CancerSignificant reduction in tumor growth
Lung CancerInduced apoptosis in resistant cell lines

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-N-[(2-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and analogs from the evidence:

Compound Name Substituent 1 Substituent 2 Molecular Weight (g/mol) Melting Point (°C) Key NMR Shifts (δ, ppm)
Target Compound 3,4-difluorophenyl 2-fluorobenzyl ~437.4* Not reported Not reported
N-(3-Chlorobenzyl)-N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (8a) 3,5-difluorophenyl 3-chlorobenzyl 435.6 160–162 5.25 (s, CH2), 9.51 (s, H-3)
N-(3,5-Difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (6a) 3,5-difluorophenyl None (single substituent) 310.3 184–186 11.44 (br. s, SO2NH), 9.40 (s, H-3)
N-(3,5-Dimethylphenyl)-N-(4-methoxybenzyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (8c) 3,5-dimethylphenyl 4-methoxybenzyl ~463.5* 168–169 2.04 (s, CH3), 3.71 (s, OCH3)

*Calculated based on formula.

Key Observations:

Fluorination vs. Chlorination : Compound 8a substitutes the benzyl group with a chlorine atom (3-chlorobenzyl), whereas the target compound uses 2-fluorobenzyl. Fluorine’s smaller atomic radius and higher electronegativity may improve metabolic stability and target binding compared to chlorine.

Substituent Position : The 3,4-difluorophenyl group in the target compound differs from the 3,5-difluorophenyl in 8a and 6a . The meta-para fluorine arrangement may alter steric and electronic interactions with biological targets.

Melting Points : The simpler structure of 6a (184–186°C) exhibits a higher melting point than 8a (160–162°C), likely due to reduced steric hindrance and stronger intermolecular forces. The target compound’s melting point is unreported but may align with 8a given structural similarities.

Electron-Donating Groups : Compound 8c incorporates methyl and methoxy groups, which increase electron density on the aryl rings. This contrasts with the electron-withdrawing fluorine atoms in the target compound, which may enhance electrophilic reactivity and enzyme inhibition.

Biological Activity

N-(3,4-difluorophenyl)-N-[(2-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on available research findings.

Chemical Structure

The compound features a triazolo-pyridine core with sulfonamide and fluorinated phenyl substituents. The structural formula can be summarized as follows:

  • Molecular Formula : C16H13F3N4O2S
  • Molecular Weight : 384.36 g/mol

Antimalarial Activity

A study conducted by researchers exploring a series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides indicated that compounds similar to this compound exhibited significant antimalarial activity. Specifically, compounds were tested against Plasmodium falciparum, with some demonstrating inhibitory concentrations (IC50) as low as 2.24 μM. This suggests a promising avenue for developing new antimalarial drugs based on this scaffold .

Antibacterial and Antifungal Activity

Triazolo-pyridine derivatives have been reported to display antibacterial and antifungal properties. For instance, related compounds have shown effectiveness against various bacterial strains and fungi. The sulfonamide group is particularly noted for enhancing the antibacterial activity of these compounds .

The mechanism of action for this class of compounds often involves inhibition of key enzymes or pathways in pathogens. For example, some studies suggest that triazolo-pyridines can inhibit folate synthesis pathways in bacteria and parasites . Additionally, the presence of the sulfonamide moiety is known to interfere with dihydropteroate synthase in bacterial cells.

Case Studies

StudyCompound TestedTarget PathogenIC50 (μM)Findings
13-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamidePlasmodium falciparum2.24Significant antimalarial activity
22-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-onePlasmodium falciparum4.98Notable antimalarial effects
3N-(pyrazin-2-yl)benzenesulfonamidesM. tuberculosis6.25Good antitubercular activity

Q & A

Basic: What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves sequential steps: (1) formation of the triazolo-pyridine core via cyclization of pyridine precursors, (2) sulfonamide coupling using sulfonyl chlorides and substituted amines, and (3) functionalization of fluorophenyl groups. Key conditions include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, dioxane) enhance sulfonamide coupling efficiency .
  • Base optimization : Triethylamine or potassium carbonate minimizes side reactions during alkylation or substitution steps .
  • Temperature control : Mild reflux (60–80°C) prevents degradation of heat-sensitive fluorinated intermediates .
    Yield optimization requires monitoring reaction progress via TLC or HPLC and iterative purification (e.g., column chromatography).

Basic: What spectroscopic and crystallographic techniques confirm the compound’s structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent integration and spatial arrangement (e.g., distinguishing difluorophenyl protons at δ 7.1–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass ± 0.001 Da) .
  • X-ray Crystallography : Resolves bond angles and dihedral angles of the triazole-pyridine core, critical for confirming regiochemistry .

Basic: How are in vitro bioactivity assays designed to evaluate antimicrobial or anticancer potential?

Methodological Answer:

  • Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
  • Anticancer screening : Dose-response curves (IC₅₀) in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with controls for cytotoxicity in non-cancerous cells .
  • Enzymatic inhibition : Fluorometric assays targeting enzymes like dihydrofolate reductase (DHFR) to assess competitive/non-competitive inhibition kinetics .

Advanced: How can structure-activity relationship (SAR) studies guide substituent optimization?

Methodological Answer:

  • Systematic substitution : Replace fluorophenyl groups with chloro, methoxy, or methyl variants to assess electronic/steric effects on bioactivity .
  • Pharmacophore mapping : Molecular docking (e.g., AutoDock Vina) identifies critical interactions (e.g., hydrogen bonding with DHFR’s active site) .
  • Data correlation : Plot logP versus IC₅₀ to determine hydrophobicity’s role in membrane permeability .

Advanced: What computational strategies predict binding modes with biological targets?

Methodological Answer:

  • Molecular docking : Use crystal structures (e.g., PDB ID 1U72 for DHFR) to simulate ligand-receptor interactions, prioritizing poses with low RMSD and high Gibbs free energy scores .
  • MD simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess binding stability and conformational changes in aqueous environments .
  • QSAR modeling : Train machine learning models (e.g., Random Forest) on datasets linking substituent descriptors (e.g., Hammett σ) to activity .

Advanced: How to resolve contradictions in bioactivity data across studies?

Methodological Answer:

  • Assay validation : Cross-check protocols (e.g., ATP-based vs. resazurin assays for cytotoxicity) to rule out methodological biases .
  • Structural verification : Re-analyze batch purity via HPLC-MS; impurities >95% may skew results .
  • Contextual factors : Account for cell line-specific expression levels of target proteins (e.g., DHFR overexpression in resistant strains) .

Advanced: What strategies mitigate side reactions during sulfonamide coupling?

Methodological Answer:

  • Protecting groups : Temporarily block reactive amines (e.g., Boc-protection) to prevent over-alkylation .
  • Catalyst screening : Test Pd(OAc)₂ or CuI for facilitating coupling under milder conditions .
  • Workup optimization : Quench reactions with ice-cold water to precipitate crude product, reducing byproduct solubility .

Advanced: How to assess the role of fluorine atoms in pharmacokinetics?

Methodological Answer:

  • Metabolic stability : Compare half-life (t₁/₂) in liver microsomes between fluorinated and non-fluorinated analogs .
  • ¹⁹F NMR : Track fluorine’s metabolic fate in vitro (e.g., defluorination or hydroxylation) .
  • LogD measurements : Evaluate fluorination’s impact on lipophilicity (e.g., shake-flask method at pH 7.4) .

Advanced: How to optimize solubility and stability for in vivo studies?

Methodological Answer:

  • Co-solvent systems : Use DMSO/PEG 400 mixtures (≤10% v/v) to enhance aqueous solubility without toxicity .
  • Lyophilization : Formulate as a freeze-dried powder for long-term storage, reconstituted in saline pre-dosing .
  • Forced degradation : Expose to UV light, heat, or acidic/basic conditions (ICH guidelines) to identify degradation pathways .

Advanced: What methods elucidate the compound’s mechanism of action?

Methodological Answer:

  • CRISPR-Cas9 knockouts : Silence putative targets (e.g., DHFR) in cell lines to confirm on-target effects .
  • Thermal shift assays : Monitor protein melting temperature (Tm) shifts upon ligand binding via differential scanning fluorimetry .
  • Transcriptomics : RNA-seq of treated vs. untreated cells to identify differentially expressed pathways (e.g., folate metabolism) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.